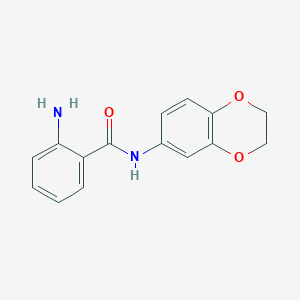

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONKKVPHWICHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

Sulfonamide Derivatives

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3): Structure: Features a sulfonamide (-SO₂-NH-) linkage instead of a benzamide. Synthesis: Prepared via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions . 22.41 µM for Baicalein) .

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (3) :

Key Structural Differences :

Benzamide Derivatives

- D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide): Structure: Contains an imidazole-pyridinyl group instead of an amino substituent. Activity: Inhibits Treg cell differentiation, highlighting the benzodioxin-benzamide scaffold’s versatility in immunomodulation .

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide: Structure: Integrates a fluorophenyl sulfonamide group.

Functional Group Impact :

- The 2-amino group in the target compound may improve solubility and target binding compared to bulkier substituents (e.g., pyridinyl or fluorophenyl).

Enzyme Inhibition

- Lipoxygenase: Sulfonamide derivatives (e.g., 5c, 5e) show moderate inhibition (IC₅₀ ~85 µM), while the target’s amino group may enhance affinity through polar interactions .

- Acetylcholinesterase : N-alkylated sulfonamides (e.g., 5j, IC₅₀ = 26.25 µM) suggest benzodioxin compounds can target neurological enzymes .

Antimicrobial Activity

- Sulfonamides: Limited antibacterial efficacy (e.g., 5a inhibits S. typhi and E. coli at high concentrations) .

- Target Compound: Unreported activity, but the amino group could improve membrane penetration or disrupt bacterial biofilms.

Immunomodulation

- D4476 : Demonstrates the benzodioxin-benzamide scaffold’s utility in T-cell modulation .

- Hypothesis: The target’s amino group may enable selective inhibition of Th2 or inflammatory pathways.

Tables

Table 1: Structural and Functional Comparison

Biological Activity

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound based on recent research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 193.20 g/mol. The compound features a benzodioxin moiety that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acylating agents. Various methodologies have been explored to optimize yield and purity, including the use of polar aprotic solvents like DMF and catalysts such as LiH .

Antidiabetic Potential

Recent studies have investigated the anti-diabetic properties of related compounds. For instance, a series of new benzamides derived from 2,3-dihydro-1,4-benzodioxin showed significant α-glucosidase inhibitory activity. This suggests that compounds with similar structures may have potential in managing diabetes by inhibiting carbohydrate digestion .

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of benzamide derivatives against various cancer cell lines. A notable study demonstrated that certain synthesized compounds exhibited higher potency than cisplatin against breast cancer cell lines (MDA-MB-231) and colorectal cancer lines (HT-29). The mechanism involved apoptosis induction and cell cycle arrest in the sub-G1 phase, indicating potential for further development as anticancer agents .

Insecticidal and Fungicidal Properties

Research has also highlighted the insecticidal and fungicidal activities of benzamide derivatives. Compounds were tested for larvicidal effects against mosquito larvae and showed promising results at low concentrations. For instance, one compound achieved a larvicidal activity rate as high as 100% at 10 mg/L . Additionally, certain derivatives displayed strong fungicidal activity against pathogens like Botrytis cinerea, suggesting their utility in agricultural applications .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds have shown to inhibit key enzymes involved in metabolic pathways related to diabetes.

- Cell Cycle Modulation : Induction of apoptosis and modulation of cell cycle phases contribute to their anticancer effects.

- Toxicological Profiles : Evaluations indicate that while some derivatives are effective against pests and pathogens, they may exhibit varying degrees of toxicity towards non-target organisms.

Data Summary

| Activity | Tested Compound | Target | Effectiveness |

|---|---|---|---|

| Antidiabetic | N-(un/substituted phenyl) acetamides | α-glucosidase | Significant inhibition |

| Cytotoxic | Benzamide derivatives | MDA-MB-231, HT-29 | More potent than cisplatin |

| Insecticidal | Benzamide derivatives | Mosquito larvae | Up to 100% at 10 mg/L |

| Fungicidal | Benzamide derivatives | Botrytis cinerea | High inhibition rates |

Case Studies

- Antidiabetic Study : A series of synthesized compounds were evaluated for their ability to inhibit α-glucosidase. The results indicated that modifications on the benzamide structure significantly enhanced inhibitory activity.

- Cytotoxic Evaluation : A comparative study involving multiple cell lines demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

Q & A

Q. What are the established synthetic routes for 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A common approach involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with benzoyl derivatives under alkaline conditions (pH 9–10) using aqueous Na₂CO₃. Dynamic pH control ensures efficient sulfonamide bond formation . Key variables include solvent choice (e.g., DMF), catalysts (e.g., LiH), and temperature (room temperature to 80°C). Spectral techniques (IR, ¹H NMR) are used to confirm intermediates and final products . Table 1 : Representative Reaction Conditions

| Reactants | Solvent | Catalyst | pH | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzoyl chloride + 1,4-benzodioxin-6-amine | DMF | LiH | 10 | 3–4 | 70–85 |

Q. How can researchers confirm the molecular structure and purity of synthesized derivatives?

- Methodological Answer : Structural confirmation relies on multi-spectral analysis:

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.0–2.5 ppm) .

- Elemental Analysis (CHN) : Validates empirical formulas (±0.3% deviation) .

Purity is assessed via HPLC (≥95% purity) or TLC (single spot development) .

Q. What are the standard protocols for evaluating the compound’s antibacterial activity?

- Methodological Answer : Antibacterial assays use the agar well-diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) is determined via broth dilution (concentration range: 1–256 µg/mL). Positive controls (e.g., ciprofloxacin) and solvent blanks are included to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strain differences) or substituent effects. To address this:

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP, MIC50).

- QSAR Modeling : Correlate substituent electronic/steric properties (e.g., Hammett σ values) with activity trends .

- Dose-Response Curves : Validate activity thresholds using triplicate experiments .

Q. What computational strategies optimize the compound’s enzyme inhibitory potential (e.g., α-glucosidase)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate ligand-enzyme binding (PDB ID: 2ZE0). Focus on key residues (e.g., Asp215, Glu277) for hydrogen bonding and π-π stacking .

- MD Simulations : Assess binding stability (100 ns trajectories) using GROMACS. Calculate RMSD/RMSF to identify conformational shifts .

- Free Energy Perturbation (FEP) : Predict the impact of substituent modifications (e.g., -CH₃ vs. -Cl) on binding affinity .

Q. How can reaction pathways be redesigned to minimize toxic byproducts during synthesis?

- Methodological Answer :

- Green Chemistry Principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Catalyst Screening : Test alternatives to LiH (e.g., K₂CO₃) to reduce metal residues .

- Byproduct Analysis : Use GC-MS to identify and quantify impurities. Optimize reaction time/temperature to suppress side reactions .

Q. What advanced crystallographic techniques validate the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles and packing motifs. For example, the dihedral angle between the benzodioxin and benzamide moieties is typically ~45°, influencing solubility . Powder XRD confirms polymorphic purity, while DSC assesses thermal stability (melting point: 180–200°C) .

Q. How do researchers integrate factorial design to optimize synthetic yield and selectivity?

- Methodological Answer : A 2³ factorial design evaluates three factors: pH (8–10), solvent polarity (DMF vs. THF), and temperature (RT vs. 60°C). Response Surface Methodology (RSM) identifies optimal conditions (e.g., pH 9.5, DMF, 50°C), improving yield from 65% to 82% .

Data Management and Ethical Compliance

Q. What protocols ensure reproducible spectral data and compliance with FAIR principles?

- Methodological Answer :

Q. How are in silico toxicity predictions integrated into preclinical workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.